molecular formula C19H28N2O6 B14035015 (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

Cat. No.: B14035015
M. Wt: 380.4 g/mol
InChI Key: XDYRQXPKQWQRQK-CQSZACIVSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves the protection of amino groups with tert-butoxycarbonyl (Boc) groups. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of Boc groups using acids like trifluoroacetic acid (TFA).

    Substitution Reactions: Nucleophilic substitution reactions where the Boc-protected amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Deprotection: The major product is the free amine derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its Boc-protected amino groups provide stability during synthetic procedures .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of peptide-based drugs and biomolecules. The Boc groups protect the amino functionalities during the synthesis, ensuring that the desired peptide sequence is obtained without unwanted side reactions .

Industry

In the industrial sector, this compound is used in the large-scale production of peptides and other amino acid derivatives. The use of continuous flow processes in microreactor systems enhances the efficiency and sustainability of the production .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino functionalities during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(4-aminophenyl)propanoic acid: This compound lacks the Boc protecting groups and is more reactive.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of an amino group on the phenyl ring.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is unique due to the presence of two Boc protecting groups, which provide enhanced stability during synthetic procedures. This makes it particularly useful in peptide synthesis and other applications where protection of amino groups is crucial .

Properties

Molecular Formula

C19H28N2O6

Molecular Weight

380.4 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid

InChI

InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-13-9-7-12(8-10-13)11-14(15(22)23)21-17(25)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m1/s1

InChI Key

XDYRQXPKQWQRQK-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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